molecular formula C8H20Cl2N2O B2469422 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride CAS No. 1909313-85-4

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride

Cat. No. B2469422
M. Wt: 231.16
InChI Key: BHFPFZZPPQMIQU-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1432681-95-2 . It has a molecular weight of 259.22 and its IUPAC name is 1-(1-(2-methoxyethyl)piperidin-3-yl)ethan-1-amine dihydrochloride . It is stored at 4 degrees Celsius and is in oil form .


Molecular Structure Analysis

The InChI code for “1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride” is 1S/C10H22N2O.2ClH/c1-9(11)10-4-3-5-12(8-10)6-7-13-2;;/h9-10H,3-8,11H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride” has a molecular weight of 231.16 . It is a powder at room temperature .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Recent studies have indicated the significance of the dopamine D2 receptor (D2R) in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride, belonging to the 1,4‐disubstituted aromatic cyclic amine group, has been highlighted for its therapeutic potential as a D2R modulator, contributing to the advancement of treatments for these disorders (Jůza et al., 2022).

Catalyst in C-N Bond Forming Reactions

The compound has been recognized for its role in C-N bond forming reactions, particularly in cross-coupling reactions involving aryl halides and arylboronic acids using copper-mediated systems. Such reactions are pivotal in the synthesis of various organic compounds, and 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride serves as a critical component, enhancing the efficiency and outcome of these reactions (Kantam et al., 2013).

Nucleophilic Aromatic Substitution

In the realm of organic chemistry, the compound participates in nucleophilic aromatic substitution reactions. For instance, it reacts with nitro compounds like 1,2,4-trinitrobenzene or o-dinitrobenzene to yield products such as 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene, respectively. These reactions are fundamental in synthesizing various aromatic compounds and exploring reaction mechanisms (Pietra & Vitali, 1972).

Analytical Methods for Biogenic Amines

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride is also relevant in the field of food chemistry, particularly in the analysis of biogenic amines in foods. Its structure and properties aid in the understanding and development of analytical methods to quantify biogenic amines, contributing to food safety and quality assurance (Önal, 2007).

Synthesis of N-Heterocycles

The compound is used in the synthesis of N-heterocycles via sulfinimines, particularly in the stereoselective synthesis of amines and their derivatives. This highlights its role in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutically relevant compounds (Philip et al., 2020).

Safety And Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-methoxyethyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFPFZZPPQMIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride

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